1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea
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Overview
Description
1-(2-([2,3’-Bithiophen]-5-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea is a synthetic organic compound that features a unique structure combining a bithiophene moiety with a dimethoxybenzyl group linked through a urea functional group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-([2,3’-Bithiophen]-5-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea typically involves the following steps:
Formation of the Bithiophene Intermediate: The bithiophene moiety can be synthesized through a Stille coupling reaction between 2-bromothiophene and 2,3’-bithiophene-5-boronic acid using a palladium catalyst under inert conditions.
Alkylation: The bithiophene intermediate is then alkylated with an appropriate alkyl halide to introduce the ethyl linker.
Urea Formation: The final step involves the reaction of the alkylated bithiophene with 3,4-dimethoxybenzyl isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and advanced purification techniques such as chromatography and recrystallization would be essential to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-([2,3’-Bithiophen]-5-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The urea group can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups on the benzyl ring can undergo nucleophilic substitution reactions with strong nucleophiles like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: NaH in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene rings.
Reduction: Corresponding amines from the urea group.
Substitution: Alkylated derivatives of the benzyl ring.
Scientific Research Applications
1-(2-([2,3’-Bithiophen]-5-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-(2-([2,3’-Bithiophen]-5-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea depends on its specific application:
Biological Activity: It may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Material Science: In electronic applications, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in organic electronic devices.
Comparison with Similar Compounds
Similar Compounds
1-(2-Thienyl)ethyl-3-(3,4-dimethoxybenzyl)urea: Similar structure but with a single thiophene ring.
1-(2-([2,2’-Bithiophen]-5-yl)ethyl)-3-(3,4-dimethoxyphenyl)urea: Similar structure but with a different substitution pattern on the benzyl ring.
Uniqueness
1-(2-([2,3’-Bithiophen]-5-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea is unique due to the presence of both a bithiophene moiety and a dimethoxybenzyl group, which confer distinct electronic and steric properties. These features make it particularly valuable in applications requiring specific electronic characteristics and biological activities.
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S2/c1-24-17-5-3-14(11-18(17)25-2)12-22-20(23)21-9-7-16-4-6-19(27-16)15-8-10-26-13-15/h3-6,8,10-11,13H,7,9,12H2,1-2H3,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXGJGGXUGOAJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCCC2=CC=C(S2)C3=CSC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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